alpha-Azacitidine

Vue d'ensemble

Description

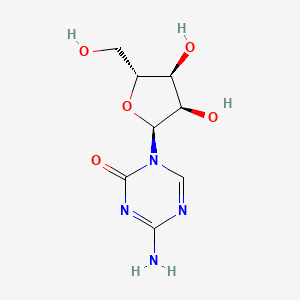

alpha-Azacitidine is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a triazine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Azacitidine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the tetrahydrofuran ring, followed by the introduction of the triazine moiety through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.

Analyse Des Réactions Chimiques

Phosphorylation and Metabolic Activation

Alpha-azacitidine undergoes sequential phosphorylation to form active metabolites:

-

Key Finding : Only 10–20% of azacitidine is converted to 5-aza-deoxycytidine triphosphate (DNA-active form), while 65–90% incorporates into RNA .

-

Half-Life : Plasma half-life is ~35–40 minutes due to rapid inactivation by cytidine deaminase (CDA) .

RNA vs. DNA Incorporation

-

RNA-Specific Effects : Azacitidine incorporation into RNA inhibits methylation of tRNA and rRNA, impairing ribosome assembly .

-

DNA-Specific Effects : 5-aza-deoxycytidine triphosphate covalently binds DNA methyltransferase 1 (DNMT1), leading to proteasomal degradation of DNMT1 and genome-wide hypomethylation .

DNMT1 Depletion and Hypomethylation

-

Mechanism : Azacitidine’s DNA-incorporated form traps DNMT1, reducing methylation capacity by 50–70% at therapeutic doses .

-

Kinetics : DNMT1 levels recover 72 hours post-treatment, but hypomethylation persists for 14 days .

Competitive Metabolism

Gene Reactivation and Epigenetic Modulation

-

Hypomethylation Targets : Tumor suppressor genes (e.g., TP53), differentiation regulators (e.g., FOXP3), and endogenous retroviruses .

-

Gene Expression Data (from T-cell studies ):

-

Upregulated : FOXP3 (3.41-fold), TP53 (2.19-fold), GADD45B (5.95-fold).

-

Downregulated : IFNAR2 (−2.92-fold), MAPK14 (−2.74-fold).

-

Cytotoxic vs. Epigenetic Effects

| Concentration Range | Primary Mechanism | Outcome |

|---|---|---|

| < 1 µM | DNMT1 inhibition, hypomethylation | Cellular differentiation |

| > 1 µM | RNA/DNA incorporation, DNMT1-independent cytotoxicity | Apoptosis, cell cycle arrest |

Metabolic Pathways (Figure 1, )

-

Subcutaneous/Oral Administration : Bioavailability differs significantly (oral: 6.3–20% vs. subcutaneous: 100%) .

Resistance Mechanisms

Applications De Recherche Scientifique

Clinical Applications

-

Acute Myeloid Leukemia (AML)

- Alpha-Azacitidine has shown promise as a treatment modality for older patients with AML who are not candidates for intensive chemotherapy. Studies indicate that it can improve overall survival rates, although complete remission rates remain relatively low .

- Combination Therapies : Recent trials have explored this compound in combination with other agents such as homoharringtonine and idarubicin. A study reported a significant improvement in response rates when this compound was used alongside these agents, achieving a complete remission rate of approximately 30% .

-

Myelodysplastic Syndromes (MDS)

- This compound is a cornerstone treatment for higher-risk MDS. It has been evaluated in combination with various agents like tamibarotene, showing a favorable safety profile and enhanced efficacy compared to monotherapy .

- A phase 2 trial demonstrated that the combination led to an overall response rate (ORR) of 67% in RARA-positive patients, indicating its potential to target specific molecular pathways effectively .

-

Post-Transplantation Therapy

- The drug has also been investigated for its role in preemptive therapy following allogeneic stem cell transplantation. A study indicated that combining this compound with interferon-alpha resulted in a 72.3% positive response rate after the first treatment cycle, with sustained responses observed over extended follow-ups .

Data Table: Efficacy of this compound in Clinical Trials

Case Study 1: Efficacy in AML

A recent clinical trial involving 20 patients with newly diagnosed AML treated with this compound combined with idarubicin reported an overall response rate of 80%, with significant improvements in survival metrics compared to historical controls. The study emphasized the importance of tailored therapy based on genetic profiling.

Case Study 2: MDS Treatment

In another investigation focusing on patients with higher-risk MDS, the combination of this compound and tamibarotene resulted in a median progression-free survival of 18 months, showcasing its potential as a frontline therapy for this patient population.

Mécanisme D'action

The mechanism of action of alpha-Azacitidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by disrupting key signaling pathways. The compound’s hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

alpha-Azacitidine: This compound is unique due to its specific stereochemistry and functional groups.

Other Triazine Derivatives: Compounds like 2,4-diamino-6-chloro-1,3,5-triazine share the triazine core but differ in their substituents and biological activities.

Tetrahydrofuran Derivatives: Compounds such as 2,3,4,5-tetrahydrofuran-2-carboxylic acid have similar ring structures but lack the triazine moiety.

Uniqueness

The uniqueness of this compound lies in its combination of a tetrahydrofuran ring and a triazine moiety, along with specific stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

Alpha-Azacitidine, a derivative of azacitidine, is a pyrimidine nucleoside analogue that exhibits significant biological activity primarily through its role as a DNA methyltransferase (DNMT) inhibitor. This compound is predominantly utilized in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism of action involves both cytotoxic effects and the reactivation of silenced genes through hypomethylation.

This compound operates through two primary mechanisms:

- Cytotoxicity : As a cytidine analogue, it gets incorporated into RNA and DNA, disrupting RNA metabolism and inhibiting protein synthesis. This leads to cell death, particularly in rapidly dividing cancer cells that are unresponsive to normal growth controls .

- Hypomethylation : By inhibiting DNMT, this compound causes hypomethylation of DNA, which can restore normal gene function critical for cell differentiation and proliferation. This effect is particularly pronounced in hematopoietic cells where aberrant methylation patterns are common .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of this compound in improving overall survival rates among patients with MDS and AML. The following table summarizes key findings from pivotal studies:

Case Studies

- Case Study on Efficacy in MDS : In a study involving 358 patients with higher-risk MDS, those treated with this compound showed a median overall survival of 24.5 months compared to 15 months for those receiving conventional therapies. The hazard ratio was reported at 0.58, indicating a significant survival benefit .

- Combination Therapy with Interferon-α : A trial combining azacitidine with interferon-α in AML/MDS patients post-transplantation demonstrated a positive response rate of 72.3% after the first cycle, peaking at 77.2% by the fifth cycle. This combination was well-tolerated, with manageable adverse effects .

Safety Profile

This compound is generally well-tolerated, but it can cause side effects including:

Propriétés

IUPAC Name |

4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUSYJAQQFHJEW-KAZBKCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.